Chemical structure and stereochemistry of [(1R)-2-amino-1-phenylethyl]dimethylamine
Chemical structure and stereochemistry of [(1R)-2-amino-1-phenylethyl]dimethylamine
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (1R)-N,N-dimethyl-1-phenylethane-1,2-diamine
Abstract
(1R)-N,N-dimethyl-1-phenylethane-1,2-diamine is a chiral diamine that serves as a critical building block and ligand in modern organic and medicinal chemistry. Its unique structural architecture, featuring a single stereocenter adjacent to both a phenyl ring and two distinct amine functionalities, makes it a valuable asset in asymmetric synthesis. This guide provides a comprehensive analysis of its chemical structure, a detailed breakdown of its stereochemistry, representative synthetic and characterization methodologies, and an exploration of its applications for researchers, scientists, and professionals in drug development.
Nomenclature and Chemical Identification
Proper identification is paramount for sourcing and regulatory compliance. The compound is systematically named based on the ethylenediamine backbone. The prefix "(1R)" defines the absolute configuration at the first carbon of this backbone, which is the sole stereocenter.
| Identifier | Value | Source |
| IUPAC Name | (1R)-N,N-dimethyl-1-phenylethane-1,2-diamine | [1] |
| Synonyms | [(1R)-2-amino-1-phenylethyl]dimethylamine, (R)-N,N-dimethyl-1-phenylethane-1,2-diamine | |
| CAS Number | 133933-47-8 (for (1R)-enantiomer) | |
| 6342-21-8 (for racemic mixture) | [1][2][3] | |
| 702699-84-1 (for (1S)-enantiomer) | ||
| Molecular Formula | C₁₀H₁₆N₂ | [1][2] |
| Molecular Weight | 164.25 g/mol | [1][2] |
| InChIKey (Racemic) | NFSAPTWLWWYADB-UHFFFAOYSA-N | [1][3] |
Chemical Structure and Stereochemical Analysis
The functionality and application of this molecule are directly derived from its three-dimensional structure.
Molecular Structure
The core structure consists of a two-carbon (ethane) backbone with amine groups attached to each carbon (a 1,2-diamine).
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Carbon-1 (C1): This carbon is bonded to a phenyl group, a dimethylamino group [-N(CH₃)₂], the second carbon of the backbone (C2), and a hydrogen atom.
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Carbon-2 (C2): This carbon is bonded to a primary amino group [-NH₂] and C1.
Stereochemistry: The (1R) Configuration
The presence of four different substituents on C1 renders it a chiral center. The "(1R)" designation is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.
Causality of CIP Priority Assignment:
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Priority 1 (Highest): The dimethylamino group [-N(CH₃)₂]. Nitrogen (atomic number 7) has a higher atomic number than the carbon atoms of the other groups directly attached to the stereocenter.
-
Priority 2: The phenyl group [-C₆H₅]. The carbon of the phenyl ring is bonded to other carbons, giving it higher priority than the -CH₂NH₂ group, whose carbon is bonded to two hydrogens and a nitrogen.
-
Priority 3: The 2-aminoethyl group [-CH₂NH₂].
-
Priority 4 (Lowest): The hydrogen atom [-H].
To determine the configuration, the molecule is oriented so the lowest priority group (H) points away from the viewer. The path from priority 1 to 2 to 3 is traced. For this molecule, this path follows a clockwise direction, hence the designation (R) (from the Latin Rectus).
Caption: CIP priority assignment and (R) configuration at the C1 stereocenter.
Synthesis and Resolution Strategies
Enantiomerically pure (1R)-N,N-dimethyl-1-phenylethane-1,2-diamine is most practically obtained via the resolution of its racemic precursor.
Synthesis of Racemic N,N-dimethyl-1-phenylethane-1,2-diamine
A common and robust method for synthesizing the racemic diamine is through the reductive amination of a suitable precursor, such as phenylglyoxal or an α-aminoketone.
Protocol: Representative Reductive Amination
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Reaction Setup: In a round-bottom flask, dissolve phenylglyoxal (1.0 eq) in methanol under an inert atmosphere (e.g., Nitrogen).
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Amine Addition: Cool the solution to 0 °C and add a solution of dimethylamine (2.2 eq, e.g., 40% in water) dropwise. Stir for 1 hour.
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Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise, maintaining the temperature below 10 °C.
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Workup: After the reaction is complete (monitored by TLC), quench carefully with water. Extract the product into an organic solvent (e.g., dichloromethane).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the racemic diamine.
Chiral Resolution
The separation of enantiomers from the racemic mixture is a critical step. The most established method is fractional crystallization using a chiral resolving agent.[4]
Principle of Self-Validation: This protocol is self-validating because the separation relies on the differential physical properties (solubility) of the diastereomeric salts formed. The optical purity of the final product can be definitively measured using chiral HPLC or polarimetry, confirming the success of the resolution.
Protocol: Resolution using L-(+)-Tartaric Acid
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Salt Formation: Dissolve the racemic diamine (1.0 eq) in a minimal amount of a hot protic solvent like ethanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in hot ethanol.
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Precipitation: Slowly add the hot tartaric acid solution to the diamine solution. A precipitate of the diastereomeric tartrate salts will form.[4]
-
Crystallization: Allow the mixture to cool slowly to room temperature, then chill in an ice bath to maximize crystallization. The salt of one diastereomer, typically the less soluble one, will crystallize preferentially.
-
Isolation: Collect the crystals by vacuum filtration and wash with cold ethanol.
-
Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add an aqueous base (e.g., 10% NaOH) until the pH is >12 to deprotonate the amine.
-
Extraction: Extract the liberated enantiomerically enriched free diamine with an organic solvent (e.g., ethyl acetate), dry the organic phase, and remove the solvent to yield the final product.
-
Purity Assessment: Determine the enantiomeric excess (ee) of the product using chiral HPLC. Steps 3-6 may be repeated to enhance optical purity.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Spectroscopic Characterization
Structural confirmation relies on a combination of spectroscopic techniques. The data below are representative expectations based on the known structure.
| Technique | Expected Observations |
| ¹H NMR | ~7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group. |
| ~3.5-3.7 ppm (dd, 1H): Methine proton at the C1 stereocenter. | |
| ~2.8-3.0 ppm (m, 2H): Methylene protons on C2. | |
| ~2.2 ppm (s, 6H): Singlet for the two equivalent methyl groups of the dimethylamino moiety. | |
| ~1.5-2.0 ppm (br s, 2H): Broad singlet for the primary amine protons (exchangeable with D₂O). | |
| ¹³C NMR | ~140 ppm: Quaternary aromatic carbon. |
| ~125-129 ppm: Aromatic CH carbons. | |
| ~70 ppm: C1 methine carbon (attached to Ph and N). | |
| ~50 ppm: C2 methylene carbon. | |
| ~45 ppm: Methyl carbons of the dimethylamino group. | |
| FT-IR (cm⁻¹) | 3300-3400: N-H stretching (primary amine). |
| 3020-3080: Aromatic C-H stretching. | |
| 2850-2950: Aliphatic C-H stretching. | |
| 1600, 1495: C=C stretching of the aromatic ring. | |
| Mass Spec (EI) | m/z 164: Molecular ion (M⁺). |
| m/z 120: Key fragment from cleavage of the C1-C2 bond, [Ph-CH-N(CH₃)₂]⁺. |
Applications in Research and Development
The utility of this compound stems from its bifunctional and chiral nature.
Intermediate in Synthesis
The racemic mixture is a versatile intermediate for producing various chemicals. It is used in the development of pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of certain agrochemicals.[2]
Asymmetric Catalysis
The true value of the enantiopure (1R)-form lies in its role in asymmetric synthesis. Chiral 1,2-diamines are privileged ligands for a wide range of metal-catalyzed reactions, where they create a chiral environment around the metal center, forcing the reaction to proceed with high enantioselectivity.[5][6]
Mechanism of Action: The two nitrogen atoms of the diamine can chelate to a metal center (e.g., Ruthenium, Rhodium, Copper), forming a stable five-membered ring. The stereochemistry at C1 positions the bulky phenyl group in a specific orientation, which sterically blocks one face of the substrate as it approaches the metal catalyst. This selective blocking ensures that the chemical transformation (e.g., hydrogenation, addition) occurs preferentially on the other face, leading to one enantiomer of the product in high excess.
Caption: Logical workflow of a chiral diamine in an asymmetric catalytic cycle.
Safety and Handling
As a research chemical, (1R)-N,N-dimethyl-1-phenylethane-1,2-diamine requires careful handling in a laboratory setting.
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Hazards: The compound is classified as causing severe skin burns and eye damage.[1][7] It may also be harmful if swallowed.[1]
-
Handling: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
(1R)-N,N-dimethyl-1-phenylethane-1,2-diamine is more than a simple chemical intermediate; it is a sophisticated tool for controlling stereochemistry. A thorough understanding of its structure, from its atomic connectivity to the absolute configuration of its stereocenter, is essential for its effective application. For researchers in drug discovery and process development, this chiral diamine offers a reliable and powerful option for constructing complex, enantiomerically pure molecules that are the foundation of modern pharmaceuticals and fine chemicals.
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PubChem. N,N'-dimethyl-1-phenylethane-1,2-diamine. National Center for Biotechnology Information. [Link]
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ResearchGate. (2007). Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. [Link]
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MDPI. (2022). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. [Link]
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Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. [Link]
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